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molecular formula C8H6Cl2O2 B8495111 3-Chloro-2-methoxybenzoic acid chloride

3-Chloro-2-methoxybenzoic acid chloride

Cat. No. B8495111
M. Wt: 205.03 g/mol
InChI Key: NMJDWNDGFCTDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04470977

Procedure details

A solution of 0.5 g (0.0027 mole) of 3-chloro-2-methoxybenzoic acid in 10 mL of thionyl chloride was heated under reflux for 2 hours and then evaporated to yield 3-chloro-2-methoxybenzoic acid chloride. The residual oil was dissolved in 20 mL of methlene chloride containing 0.4 g (0.003 mole) of 2-aminomethyl-1-ethyl-pyrrolidine and 1 mL of triethylamine. After 1 hour at room temperature, the solution was evaporated and treated with water. The oil which precipitated was taken up in methylene chloride, dried and evaporated. The residue was crystallized from ether-pentane to obtain 0.55 g (69%) of the invention compound, m.p. 55°-58°.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:11][CH3:12])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](O)=[O:6].S(Cl)([Cl:15])=O>>[Cl:1][C:2]1[C:3]([O:11][CH3:12])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([Cl:15])=[O:6]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)O)C=CC1)OC
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C(=O)Cl)C=CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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